5-Aminouracil

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22474. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

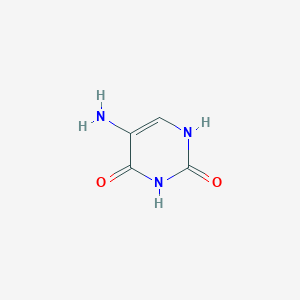

5-amino-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-2-1-6-4(9)7-3(2)8/h1H,5H2,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISHACNKZIBDFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061312 | |

| Record name | 5-Aminouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932-52-5 | |

| Record name | 5-Aminouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminouracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03792 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-Aminouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Aminouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-aminouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINOURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2O7EKY9G9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Aminouracil chemical properties and structure

An In-depth Technical Guide to 5-Aminouracil: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (5-AU) is a pyrimidine derivative and a structural analog of the nucleobase uracil. Distinguished by an amino group at the 5-position, this modification imparts unique chemical and biological properties, making it a compound of significant interest in medicinal chemistry and molecular biology. 5-AU serves as a critical tool for studying DNA replication and repair mechanisms due to its role as a thymine antagonist that can induce replication stress.[1][2][3] Its ability to be incorporated into DNA and form triplex DNA structures allows for the investigation of genetic integrity and mutagenesis.[2][3] Furthermore, this compound and its derivatives have demonstrated a range of biological activities, including antitumor, antiviral, and antibacterial properties.[1][4][5][6] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological significance of this compound, tailored for professionals in research and drug development.

Chemical Structure and Identification

This compound is a heterocyclic compound belonging to the pyrimidone class.[7] The core structure consists of a pyrimidine ring with two keto groups at positions 2 and 4, and an amino group at position 5.

Tautomerism

Like other uracil derivatives, this compound exhibits tautomerism, existing in several structural isomeric forms. The diketo form is the most stable and predominant tautomer in aqueous solutions.[4] A computational study has determined the equilibrium geometries of various tautomeric forms, including the dioxo, hydroxy-oxo, and dihydroxy forms.[4] The presence of the amino group at the C5 position introduces an additional site for hydrogen bonding, influencing its intermolecular interactions.[4]

Structural Identifiers

A summary of the key identifiers for this compound is provided in the table below.

| Identifier | Value |

| IUPAC Name | 5-amino-1H-pyrimidine-2,4-dione[8][9][10] |

| CAS Number | 932-52-5[8][9][10][11][12][13][14] |

| Molecular Formula | C₄H₅N₃O₂[7][8][10][12][13][14] |

| SMILES | C1=C(C(=O)NC(=O)N1)N[8][9] |

| InChI | InChI=1S/C4H5N3O2/c5-2-1-6-4(9)7-3(2)8/h1H,5H2,(H2,6,7,8,9)[8][11] |

| InChIKey | BISHACNKZIBDFM-UHFFFAOYSA-N[8][10][11][12] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing essential data for its handling, formulation, and application in experimental settings.

General Properties

| Property | Value | Source(s) |

| Molecular Weight | 127.10 g/mol | [7][8][10][13][14] |

| Appearance | Beige to brown fine powder; White to cream to yellow to orange to brown powder; Crystals | [11][12][13][15] |

| Melting Point | >300 °C | [11][13] |

| pKa (Predicted) | 8.57 - 9.19 | [7][11] |

| pKa (Experimental) | 9.4 | [16] |

Solubility

| Solvent | Solubility | Source(s) |

| Water | 0.5 g/L (at 20 °C) | [11][13] |

| Organic Solvents | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [9] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of 5-nitrouracil.

This procedure involves the reduction of 5-nitrouracil using sodium hydrosulfite in an ammoniacal solution.

Materials:

-

5-nitrouracil

-

Concentrated ammonia solution

-

Sodium hydrosulfite (technical grade)

-

Concentrated hydrochloric acid

-

Norite (activated carbon)

Procedure:

-

A suspension of 15.7 g of 5-nitrouracil is prepared in a solution of 10 mL of concentrated ammonia in 250 mL of water.[17]

-

While stirring, 75 g of technical sodium hydrosulfite is added to the suspension. The temperature of the mixture will rise to approximately 55 °C.[17]

-

The mixture is then heated to boiling, subsequently cooled, and filtered to collect the crude product.[17]

-

The crude product (10.0 g) is dissolved in a mixture of 10 mL of concentrated hydrochloric acid and 100 mL of water.[17]

-

The solution is decolorized with a small amount of norite and then diluted to 300 mL.[17]

-

The solution is heated to boiling, and 10 mL of concentrated ammonia is added.[17]

-

Upon cooling, this compound precipitates as colorless, silky needles. The product is collected by filtration.[17]

-

Expected yield is approximately 9.2 g (73%).[17]

Caption: Synthesis of this compound via reduction of 5-nitrouracil.

An alternative method utilizes ferrous sulfate in an aqueous ammonia solution.

Procedure:

-

A solution of 150 g of ferrous sulfate in hot water is added rapidly to a hot solution containing 10 g of 5-nitrouracil and 150 mL of concentrated aqueous ammonia in 600 mL of water.[18]

-

The mixture is boiled for 30 minutes, leading to the precipitation of ferric hydroxide.[18]

-

The precipitate is removed by filtration.[18]

-

The filtrate is concentrated and cooled to precipitate the this compound.[18]

-

Purification is achieved by dissolving the product in dilute hydrochloric acid and reprecipitating with dilute ammonium hydroxide.[18]

-

The expected yield is 5.5 g (68%).[18]

Spectroscopic Analysis

The structure and purity of this compound are typically confirmed using various spectroscopic techniques.

-

Infrared (IR) and Raman Spectroscopy: FT-IR and FT-Raman spectra are valuable for identifying functional groups and analyzing the vibrational modes of the molecule.[19][20] The spectra show characteristic bands for NH₂, C=O, C=C, and N-H stretching and bending vibrations.[20][21] For instance, the antisymmetric and symmetric NH₂ stretching modes are observed around 3360 cm⁻¹ and 3290 cm⁻¹, respectively.[20]

-

Mass Spectrometry (MS): Mass spectral data provides information on the molecular weight and fragmentation pattern of this compound. GC-MS and MS-MS data are available in public databases like PubChem.[8]

-

UV-Vis Spectroscopy: UV-Vis spectroscopy can be used to study the electronic transitions within the molecule and is sensitive to tautomeric forms and pH changes.

Biological Activity and Mechanism of Action

This compound is recognized for its significant biological effects, primarily stemming from its ability to interfere with DNA synthesis.[1]

-

Inhibition of DNA Replication: As an analog of thymine, 5-AU can be incorporated into DNA during replication. This incorporation can lead to base-pair mismatches and block DNA synthesis, thereby inducing replication stress.[1][2] This property makes it a valuable tool for studying DNA repair pathways.[2]

-

Induction of Oxidative Stress: Treatment of cells with this compound has been shown to increase the production of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), and lead to the depletion of intracellular antioxidants like reduced glutathione (GSH).[3]

-

Formation of Triplex DNA: this compound can act as a third strand in the formation of triplex DNA structures through Hoogsteen hydrogen bonding.[3] This interaction can interfere with transcription and other DNA-dependent processes.

-

Therapeutic Potential: The ability of this compound to disrupt DNA integrity and cellular redox balance underlies its investigated use as an antitumor, antiviral, and antibacterial agent.[1][5][6]

Caption: Cellular mechanism of action for this compound.

Conclusion

This compound is a multifaceted molecule with a well-defined chemical structure and a diverse range of biological activities. Its utility as a research tool in molecular biology is firmly established, particularly in the study of DNA replication and repair. The straightforward synthesis and unique properties of 5-AU, combined with its potential as a scaffold for developing new therapeutic agents, ensure its continued relevance for scientists and drug development professionals. This guide has consolidated the core technical information on this compound to support and facilitate future research and development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. This compound and other inhibitors of DNA replication induce biphasic interphase–mitotic cells in apical root meristems of Allium cepa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. This compound | C4H5N3O2 | CID 13611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | CAS:932-52-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. This compound, 97% | Fisher Scientific [fishersci.ca]

- 11. This compound | 932-52-5 [chemicalbook.com]

- 12. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 13. echemi.com [echemi.com]

- 14. scbt.com [scbt.com]

- 15. 5-アミノウラシル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. prepchem.com [prepchem.com]

- 19. researchgate.net [researchgate.net]

- 20. ias.ac.in [ias.ac.in]

- 21. researchgate.net [researchgate.net]

5-Aminouracil's Mechanism of Action in DNA Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminouracil (5-AU), a synthetic pyrimidine analogue, exerts its biological effects primarily through its interference with DNA replication. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of this compound, from its incorporation into the DNA strand to the subsequent cellular responses. By serving as a thymine antagonist, this compound introduces perturbations in the fidelity of DNA synthesis, leading to mutagenic and cytotoxic outcomes. This document details the current understanding of its interaction with DNA polymerases, the structural basis of its mispairing with native DNA bases, and the ensuing DNA damage response pathways. Furthermore, this guide furnishes detailed experimental protocols for key assays and presents quantitative data where available, offering a comprehensive resource for researchers in molecular biology, oncology, and drug development.

Introduction

This compound is a structurally modified uracil base that has garnered significant interest in biomedical research due to its potent effects on nucleic acid metabolism and integrity.[1] Its primary mechanism of action involves its conversion to the corresponding deoxyribonucleoside triphosphate and subsequent incorporation into DNA in place of thymidine.[2] This event triggers a cascade of cellular responses, including the activation of DNA damage checkpoints, cell cycle arrest, and, in some cases, apoptosis. The mutagenic properties of this compound also make it a valuable tool for studying DNA repair mechanisms and the consequences of genomic instability.[2] This guide aims to provide a detailed technical overview of these processes for professionals engaged in relevant research fields.

Mechanism of Action

The biological activity of this compound is a multi-step process that begins with its cellular uptake and metabolic activation. Once inside the cell, it is converted into 5-amino-2'-deoxyuridine triphosphate (5-adUTP), which can then be utilized by DNA polymerases as a substrate during DNA replication.

Incorporation into DNA

As an analogue of thymidine triphosphate (dTTP), 5-adUTP competes for the active site of DNA polymerases. While specific quantitative data on the inhibition of individual DNA polymerases by 5-adUTP is limited in the current literature, it is understood that various polymerases can incorporate this analogue into the nascent DNA strand opposite adenine. This incorporation is a critical initiating event in the mechanism of action of this compound.

Mispairing and Mutagenesis

The key to the mutagenic and cytotoxic effects of this compound lies in its ability to mispair during subsequent rounds of DNA replication. The amino group at the 5th position of the uracil ring alters its hydrogen bonding potential. While it can form a standard Watson-Crick base pair with adenine, it has been proposed to also form a wobble base pair with guanine. This mispairing leads to A:T to G:C transition mutations.

While a definitive crystal structure of this compound within a DNA duplex is not yet available in the public domain, the structure of the standalone this compound molecule has been determined by synchrotron X-ray diffraction.[3][4][5] This structural information provides a basis for theoretical modeling of its interactions within the DNA double helix.

Induction of DNA Replication Stress and Damage Response

The incorporation of this compound into DNA and its subsequent mispairing can lead to the stalling of replication forks, a condition known as replication stress.[6][7] This stress is a potent trigger for the DNA Damage Response (DDR), a complex signaling network that coordinates cell cycle progression with DNA repair. While the precise signaling cascade initiated by this compound is still under investigation, it is likely to involve the activation of the master kinases, Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).

The activation of these kinases initiates a phosphorylation cascade that leads to the activation of downstream effector proteins, such as CHK1 and CHK2, which in turn mediate cell cycle arrest, typically at the S or G2/M phase, to allow time for DNA repair. If the damage is too extensive to be repaired, the DDR can signal for the initiation of apoptosis.

Quantitative Data

Currently, there is a paucity of publicly available, direct quantitative data on the inhibitory effects of this compound triphosphate on specific DNA polymerases (e.g., IC50 or Ki values). Similarly, detailed quantitative analyses of its impact on intracellular dNTP pools are not extensively documented. The following table summarizes the types of quantitative data that are crucial for a comprehensive understanding of this compound's mechanism of action and highlights the areas where further research is needed.

| Parameter | Description | Typical Units | Status of Available Data |

| IC50 (DNA Polymerase) | The concentration of this compound triphosphate that inhibits the activity of a specific DNA polymerase by 50%. | µM or nM | Limited/Unavailable |

| Ki (DNA Polymerase) | The inhibition constant, representing the affinity of this compound triphosphate for a specific DNA polymerase. | µM or nM | Limited/Unavailable |

| Effect on dNTP Pools | The change in the intracellular concentrations of deoxyribonucleoside triphosphates following treatment with this compound. | % change or absolute concentration (µM) | Indirectly suggested but direct quantitative data is sparse. |

| Cell Viability (IC50) | The concentration of this compound that reduces the viability of a specific cell line by 50%. | µM or nM | Available for some cell lines, but varies depending on the cell type and assay conditions. |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

In Vitro DNA Polymerase Inhibition Assay

This protocol describes a non-radioactive method to assess the inhibitory effect of this compound triphosphate on DNA polymerase activity.

Materials:

-

Purified DNA polymerase (e.g., human DNA polymerase α, β, or γ)

-

Activated DNA template-primer (e.g., poly(dA-dT))

-

Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)

-

This compound triphosphate (5-adUTP)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 100 µg/mL BSA)

-

DNA intercalating dye (e.g., SYBR Green I)

-

96-well microplate reader with fluorescence detection

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, activated DNA template-primer, and a mix of dNTPs (excluding dTTP if testing for competition).

-

Add varying concentrations of 5-adUTP to the wells of a 96-well plate. Include a no-inhibitor control.

-

Initiate the reaction by adding the DNA polymerase to each well.

-

Incubate the plate at the optimal temperature for the polymerase (e.g., 37°C) for a specific time period (e.g., 30-60 minutes).

-

Stop the reaction by adding EDTA to a final concentration of 50 mM.

-

Add the DNA intercalating dye to each well according to the manufacturer's instructions.

-

Measure the fluorescence intensity using a microplate reader. The fluorescence intensity is proportional to the amount of newly synthesized DNA.

-

Calculate the percentage of inhibition for each concentration of 5-adUTP relative to the no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the 5-adUTP concentration and fitting the data to a dose-response curve.

Cell-Based DNA Replication Inhibition Assay (EdU Incorporation)

This protocol outlines a method to measure the effect of this compound on DNA synthesis in living cells using the 5-ethynyl-2'-deoxyuridine (EdU) incorporation assay.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

EdU labeling solution

-

Click-iT® EdU reaction cocktail (containing a fluorescent azide)

-

Cell fixation and permeabilization buffers

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed cells in a suitable culture vessel (e.g., 96-well plate, chamber slides) and allow them to adhere and grow to the desired confluency.

-

Treat the cells with varying concentrations of this compound for the desired duration. Include an untreated control.

-

Add EdU labeling solution to the culture medium and incubate for a period that allows for detectable incorporation (e.g., 1-2 hours).

-

Fix and permeabilize the cells according to the manufacturer's protocol for the Click-iT® EdU assay.

-

Perform the click reaction by adding the Click-iT® reaction cocktail to the cells. This will covalently link the fluorescent azide to the incorporated EdU.

-

Wash the cells to remove excess reagents.

-

Counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst).

-

Visualize and quantify the EdU-positive cells using fluorescence microscopy or flow cytometry.

-

Calculate the percentage of EdU-positive cells for each treatment condition and determine the IC50 for the inhibition of DNA replication.

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of this compound.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplate reader with absorbance detection

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

Allow the cells to attach and grow overnight.

-

Treat the cells with a serial dilution of this compound for the desired exposure time (e.g., 24, 48, or 72 hours). Include an untreated control.

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the untreated control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

Caption: Mechanism of this compound in DNA Replication.

Experimental Workflow

Caption: Workflow for studying this compound's effects.

Conclusion

This compound represents a potent modulator of DNA replication with significant implications for cancer chemotherapy and as a tool for fundamental research in DNA repair and mutagenesis. Its mechanism of action, centered on its incorporation into DNA and subsequent disruption of replication fidelity, highlights the intricate cellular pathways that safeguard genomic integrity. While the broad strokes of its mechanism are understood, this guide underscores the need for further quantitative and structural studies to fully elucidate its interactions with the DNA replication machinery. The provided protocols offer a robust framework for researchers to investigate these remaining questions and to explore the full potential of this compound and its derivatives in therapeutic and research applications.

References

- 1. Cytological demonstration of DNA synthesis inhibition at late S by 5-amino-uracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. The Crystal Structure of 5‐Aminouracil and the Ambiguity of Alternative Polymorphs (Journal Article) | OSTI.GOV [osti.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound and other inhibitors of DNA replication induce biphasic interphase–mitotic cells in apical root meristems of Allium cepa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound and other inhibitors of DNA replication induce biphasic interphase-mitotic cells in apical root meristems of Allium cepa - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Aminouracil: A Technical Guide to its Discovery, History, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminouracil, a pyrimidine analog, has been a subject of scientific inquiry for over a century. Its ability to interfere with nucleic acid metabolism has positioned it as a valuable tool in cancer research, virology, and molecular biology. This technical guide provides an in-depth overview of the discovery, history, and multifaceted research applications of this compound. It details its physicochemical properties, synthesis protocols, and its mechanism of action as a thymine antagonist that induces DNA replication stress and activates the ATR/Chk1 DNA damage response pathway. This document consolidates quantitative data on its biological activities and provides detailed experimental protocols for key assays, serving as a comprehensive resource for researchers and professionals in the field of drug development.

Discovery and History

The scientific journey of this compound began in the early 20th century, with one of the earliest comprehensive descriptions of its preparation detailed in a 1919 publication by Johnson and Matsuo.[1] This foundational work laid the groundwork for future investigations into its chemical and biological properties. Research into pyrimidine analogs, including this compound, was significantly motivated by the observation that tumor cells often exhibit a higher uptake of uracil compared to normal cells.[2] This differential uptake provided a therapeutic window to target cancer cells.

The mid-20th century saw a surge in the development of pyrimidine and purine analogs as potential chemotherapeutic agents.[3][4][5][6] While 5-fluorouracil (5-FU), a structurally related compound, gained prominence as a clinically approved anticancer drug, this compound continued to be a valuable research tool for understanding the mechanisms of DNA synthesis, damage, and repair.[2][5] Its ability to act as a thymine antagonist and induce replication stress has made it instrumental in elucidating the intricate pathways that govern genomic stability.[7]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in research and drug development.

| Property | Value | Reference |

| IUPAC Name | 5-amino-1H-pyrimidine-2,4-dione | [8] |

| CAS Number | 932-52-5 | [9] |

| Molecular Formula | C₄H₅N₃O₂ | [9] |

| Molecular Weight | 127.10 g/mol | [9] |

| Appearance | Beige to brown fine powder | [4] |

| Melting Point | >300 °C | [4] |

| Water Solubility | 0.5 g/L (20 °C) | [4] |

| pKa | 9.19 ± 0.10 | [4] |

| SMILES | C1=C(C(=O)NC(=O)N1)N | [8] |

| InChIKey | BISHACNKZIBDFM-UHFFFAOYSA-N | [8] |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, with the reduction of 5-nitrouracil being a common and efficient approach.[3]

Experimental Protocol: Reduction of 5-Nitrouracil using Sodium Hydrosulfite

This protocol is adapted from the method described by Bogert and Davidson in 1933.[10]

Materials:

-

5-nitrouracil

-

Concentrated ammonia solution

-

Technical sodium hydrosulfite

-

Concentrated hydrochloric acid

-

Norite (activated carbon)

-

Water

-

Reaction flask, stirring apparatus, heating mantle, filtration apparatus

Procedure:

-

Suspend 15.7 g of 5-nitrouracil in a solution of 10 cc of concentrated ammonia in 250 cc of water in a suitable reaction flask.

-

While stirring, add 75 g of technical sodium hydrosulfite to the suspension. The temperature of the mixture will increase to approximately 55°C within 10-15 minutes.

-

Heat the mixture to boiling, then cool and filter the crude product.

-

Dissolve the crude product (approximately 10.0 g) in a mixture of 10 cc of concentrated hydrochloric acid and 100 cc of water.

-

Add a small amount of norite to decolorize the solution and filter.

-

Dilute the filtrate to 300 cc with water, heat to boiling, and then add 10 cc of concentrated ammonia.

-

Cool the solution to allow for the precipitation of this compound as colorless, silky needles.

-

Filter the purified product, wash with cold water, and dry. The expected yield is approximately 9.2 g (73%).[10]

Experimental Protocol: Reduction of 5-Nitrouracil using Ferrous Sulfate

This protocol provides an alternative method for the reduction of 5-nitrouracil.[11]

Materials:

-

5-nitrouracil

-

Ferrous sulfate

-

Concentrated aqueous ammonia solution

-

Dilute hydrochloric acid

-

Dilute ammonium hydroxide solution

-

Water

-

Reaction flask, heating mantle, filtration apparatus

Procedure:

-

Prepare a solution of 10 g of 5-nitrouracil and 150 ml of concentrated aqueous ammonia solution in 600 ml of hot water.

-

Rapidly add a solution of 150 g of ferrous sulfate in hot water to the 5-nitrouracil solution.

-

Boil the resulting mixture for 30 minutes.

-

Filter the hot mixture to remove the precipitated ferric hydroxide.

-

Concentrate the filtrate and cool to allow the this compound to precipitate.

-

For purification, dissolve the precipitate in a minimal volume of dilute hydrochloric acid and reprecipitate with dilute ammonium hydroxide solution.

-

Collect the purified this compound by filtration. The expected yield is approximately 5.5 g (68%).[11]

Mechanism of Action and Biological Activities

This compound exerts its biological effects primarily by acting as a thymine antagonist, leading to the inhibition of DNA synthesis and the induction of replication stress.[2][7] This interference with fundamental cellular processes underpins its utility in various research areas.

Inhibition of DNA Synthesis and Induction of DNA Damage

By mimicking thymine, this compound can be incorporated into DNA during replication. This incorporation can lead to base-pair mismatches and stall the progression of the replication fork, triggering a cellular response to the perceived DNA damage.[12] This mechanism is central to its mutagenic properties and its application in studying DNA repair pathways.[12][13] The resulting replication stress activates a complex signaling network known as the DNA Damage Response (DDR).[14]

Activation of the ATR/Chk1 Signaling Pathway

The primary signaling cascade activated by replication stress is the Ataxia Telangiectasia and Rad3-related (ATR) pathway.[15][16] The stalled replication forks expose single-stranded DNA (ssDNA), which recruits Replication Protein A (RPA). RPA-coated ssDNA serves as a platform for the recruitment and activation of the ATR kinase.[17]

Activated ATR then phosphorylates a number of downstream targets, most notably the checkpoint kinase 1 (Chk1).[8] Phosphorylation activates Chk1, which in turn phosphorylates and inhibits the Cdc25 family of phosphatases.[13] Inhibition of Cdc25 prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), leading to cell cycle arrest, typically at the G2/M transition, to allow time for DNA repair.[18][19] If the damage is too severe to be repaired, this pathway can ultimately lead to the induction of apoptosis.

Caption: this compound induced DNA damage response pathway.

Anticancer Activity

The ability of this compound and its derivatives to induce cell cycle arrest and apoptosis in rapidly dividing cells makes them compounds of interest in oncology.[3] While not as widely used clinically as 5-FU, this compound serves as a valuable scaffold for the synthesis of novel anticancer agents.[20]

Quantitative Data on Anticancer Activity of this compound Derivatives:

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 1-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(3-methoxyphenyl)thiourea | Panc-1 (Pancreatic) | 0.125 ± 0.011 | [20] |

| 5-FA-tHBcAg VLNP | A431 (Skin) | 3.26 ± 0.29 | [16] |

| 5-FA-tHBcAg VLNP | HT29 (Colon) | 71.96 ± 1.97 | [16] |

| 5-FA-tHBcAg VLNP | HeLa (Cervical) | 36.94 ± 2.52 | [16] |

| 5-FA-CPP-tHBcAg VLNP | A431 (Skin) | 21.98 ± 3.8 | [16] |

| 5-FA-CPP-tHBcAg VLNP | HT29 (Colon) | 215.16 ± 1.89 | [16] |

Note: IC₅₀ values for this compound itself are not consistently reported across a wide range of cancer cell lines in the reviewed literature; much of the quantitative data is on its derivatives or the related compound 5-FU.[21]

Antiviral and Antibacterial Activities

The interference with nucleic acid synthesis also confers antiviral and antibacterial properties to this compound and its derivatives.[3] By inhibiting the replication of viral or bacterial genomes, these compounds can suppress the proliferation of pathogens.

Quantitative Data on Antimicrobial Activity of this compound Derivatives:

| Compound/Organism | Activity | Value | Reference |

| 5,5′-(1,4-diamino-but-2-ene-2,3-diyl)-bis(6-amino-1-(2-aminoethyl)pyrimidine-2,4-dione) vs. B. cereus | MIC | 32 µg/mL | [22] |

| 5,5′-(1,4-diamino-but-2-ene-2,3-diyl)-bis(6-amino-1-(2-aminoethyl)pyrimidine-2,4-dione) vs. B. cereus | MLC | 64 µg/mL | [22] |

| 5-substituted uracil nucleoside derivative (3a) vs. VZV | IC₅₀ | 0.027 µg/mL | [23] |

Note: As with anticancer data, specific EC₅₀ or MIC values for the parent this compound are not as readily available as for its derivatives or 5-FU.[20][24][25][26][27][28]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological effects of this compound.

Assessment of Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][14][29][30]

Materials:

-

Cells to be tested

-

96-well plate

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium and add them to the respective wells. Include untreated control wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Following incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

References

- 1. nasonline.org [nasonline.org]

- 2. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ijcrt.org [ijcrt.org]

- 4. researchgate.net [researchgate.net]

- 5. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists [jyoungpharm.org]

- 7. Specific Role of Chk1 Phosphorylations in Cell Survival and Checkpoint Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphorylation activates Chk1 and is required for checkpoint-mediated cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Inhibition of the ATR kinase enhances 5-FU sensitivity independently of nonhomologous end-joining and homologous recombination repair pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Low-dose 5-fluorouracil induces cell cycle G2 arrest and apoptosis in keloid fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Assessment of Chk1 phosphorylation as a pharmacodynamic biomarker of Chk1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchhub.com [researchhub.com]

- 15. protocols.io [protocols.io]

- 16. Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. This compound TREATMENT: A Method for Estimating G2 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Deciphering the Antibacterial Mechanisms of 5-Fluorouracil in Escherichia coli through Biochemical and Transcriptomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 22. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]

- 23. Synthesis and antiviral activity of novel anti-VZV 5-substituted uracil nucleosides with a cyclopropane sugar moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. 5-Fluorouracil Inhibits Bacterial Growth and Reduces Biofilm in Addition to Having Synergetic Effects with Gentamicin Against Pseudomonas aeruginosa [mdpi.com]

- 29. broadpharm.com [broadpharm.com]

- 30. texaschildrens.org [texaschildrens.org]

The Multifaceted Biological Activities of 5-Aminouracil Derivatives: A Technical Guide for Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of the diverse biological activities of 5-aminouracil derivatives, targeting researchers, scientists, and drug development professionals. This document delves into the anticancer, antiviral, and antimicrobial properties of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.

Introduction

This compound, a derivative of the pyrimidine nucleobase uracil, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their potential as therapeutic agents, exhibiting a broad spectrum of biological activities.[1][2] The structural modifications at the N1, N3, C5, and C6 positions of the uracil ring have led to the development of compounds with potent anticancer, antiviral, and antimicrobial properties.[3] This guide aims to provide an in-depth technical resource on the biological evaluation of this compound derivatives, facilitating further research and development in this promising area of drug discovery.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the inhibition of DNA synthesis and the induction of replication stress.[4] A well-known analog, 5-fluorouracil (5-FU), functions as a thymidylate synthase inhibitor, highlighting a key therapeutic target for this class of compounds.[2][5]

In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the in vitro cytotoxic effects of compounds on cancer cell lines. The assay measures the metabolic activity of cells, which is indicative of cell viability. Several this compound derivatives have been evaluated using this method, demonstrating a range of potencies against various cancer cell lines.

| Compound/Derivative | Cell Line(s) | IC50 Value(s) | Reference(s) |

| 1-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(3-methoxyphenyl)thiourea | Panc-1, MCF-7, HT-29, A-549 | 125 ± 11 nM (Specific cell line for value not detailed) | [3] |

| Thiazolidene and Thiazoliden-4-one Hybrids (e.g., 22a, 22c, 22f, 22i, 23b) | A-549, MCF-7, Panc-1, HT-29 | 0.9 µM to 1.7 µM | [3] |

| Thiourea and Thiazole Derivatives (e.g., 17c, 17b, 19c, 19h, 19i, 19j) | A-549, MCF-7, Panc-1, HT-29 | 1.1 µM to 1.8 µM | [3] |

| 1,3-Dimethyl-5-cinnamoyl-6-[(2-morpholinoethyl)amino]uracil | L1210 Leukemia | Cytotoxic activity reported, specific IC50 not provided | [1] |

| 1,3-Dimethyl-5-cinnamoyl-6-[(2-piperidinoethyl)amino]uracil | L1210 Leukemia | Cytotoxic activity reported, specific IC50 not provided | [1] |

In Vivo Antitumor Efficacy

The P388 leukemia model in mice is a standard preclinical assay to evaluate the in vivo antitumor activity of potential drug candidates. The efficacy is often measured as the percentage of increased lifespan of treated mice compared to a control group (% T/C). A % T/C value of ≥ 125 is generally considered significant.

| Compound/Derivative | Animal Model | Dosing & Administration | % T/C | Reference(s) |

| 1,3-Dimethyl-5-cinnamoyl-6-aminouracil | P388 Leukemia in mice | Intraperitoneal (i.p.) | 124 | [1][6] |

Mechanism of Action: Thymidylate Synthase Inhibition

A primary mechanism of anticancer activity for pyrimidine analogs like 5-fluorouracil (and likely some this compound derivatives) is the inhibition of thymidylate synthase (TS). TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. The active metabolite of 5-FU, fluorodeoxyuridine monophosphate (FdUMP), forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate (CH2THF), thereby blocking the synthesis of dTMP and leading to cell death.[2][5][7]

Mechanism of Thymidylate Synthase Inhibition by 5-Fluorouracil.

Antiviral Activity

5-Substituted uracil derivatives, particularly nucleoside analogs, have emerged as a significant class of antiviral agents. Their mechanism of action often involves the inhibition of viral DNA or RNA polymerases, crucial enzymes for viral replication.[4]

In Vitro Antiviral Efficacy

The plaque reduction assay is a standard method for determining the antiviral activity of a compound. It measures the ability of a drug to inhibit the formation of plaques (zones of cell death) caused by a lytic virus in a cell monolayer. The 50% effective concentration (EC50) is the concentration of the drug that reduces the number of plaques by 50%.

| Compound/Derivative | Virus | Cell Line(s) | EC50 Value(s) | Reference(s) |

| 1-(3-Phenoxybenzyl)-5-(phenylamino)uracil | Epstein-Barr Virus (EBV) | AKATA | 2.3 µM | [8] |

| 1-(2-Methylbenzyl)-5-(phenylamino)uracil | Epstein-Barr Virus (EBV) | AKATA | 12 µM | [8] |

| 1-Aryl-5-(arylamino)pyrimidine-2,4-diones (specific derivatives) | Human Immunodeficiency Virus (HIV) | CEM-SS | 9.5 µM and 11.9 µM | [3] |

| 1-[4-(Phenoxy)benzyl]-5-(morpholino)uracil | Human Adenovirus 5 (HAdV5) | HEK293 | 9.2 µM | [9][10] |

| 1-[4-(4-Chlorophenoxy)benzyl]-5-(morpholino)uracil | Human Adenovirus 5 (HAdV5) | HEK293 | 0.5 µM | [9] |

| 1-[4-(4-Fluorophenoxy)benzyl]-5-(morpholino)uracil | Human Adenovirus 5 (HAdV5) | HEK293 | 2.3 µM | [9] |

Mechanism of Action: Viral Polymerase Inhibition

Many nucleoside analogs exert their antiviral effect by being phosphorylated to their active triphosphate form within the host cell. This active form then competes with natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by the viral polymerase. Once incorporated, these analogs can act as chain terminators or introduce mutations, thereby halting viral replication.[11]

General mechanism of viral polymerase inhibition.

Antimicrobial Activity

Certain derivatives of this compound have also been investigated for their antibacterial and antifungal properties. The agar diffusion method is a common technique used for this purpose.

In Vitro Antimicrobial Susceptibility

The agar diffusion method (including disk diffusion and well diffusion) assesses the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth on an agar plate. The minimum inhibitory concentration (MIC) can also be determined using dilution methods.

| Compound/Derivative | Microorganism(s) | Method | Results (Zone of Inhibition or MIC) | Reference(s) |

| Pyrimidine-2-thione derivative (15c) | Bacillus subtilis | Not specified | IC50 = 23.2 ± 0.23 mm (likely zone of inhibition) | [3] |

| Pyrimidine-2-thione derivative (15c) | Streptococcus pneumoniae | Not specified | IC50 = 16.3 ± 0.15 mm (likely zone of inhibition) | [3] |

| Pyrimidine-2-thione derivative (15a) | Geotrichum candidum | Not specified | IC50 = 19.9 ± 0.3 mm (likely zone of inhibition) | [3] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible evaluation of the biological activities of this compound derivatives.

MTT Assay for Cytotoxicity

Objective: To determine the concentration of a this compound derivative that inhibits the metabolic activity of a cancer cell line by 50% (IC50).

Materials:

-

96-well flat-bottom microplates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the compound) and a blank (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Workflow for the MTT cytotoxicity assay.

Plaque Reduction Assay for Antiviral Activity

Objective: To determine the concentration of a this compound derivative that inhibits viral plaque formation by 50% (EC50).

Materials:

-

24- or 6-well plates

-

Susceptible host cell line

-

Virus stock of known titer

-

Cell culture medium (with and without serum)

-

Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)

-

Test compound

-

Staining solution (e.g., crystal violet in formalin/ethanol)

Procedure:

-

Cell Seeding: Seed host cells in plates to form a confluent monolayer.

-

Compound and Virus Addition: Prepare serial dilutions of the test compound. In separate tubes, pre-incubate a standardized amount of virus with each compound dilution for 1 hour at 37°C.

-

Infection: Remove the medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours.

-

Overlay: Remove the inoculum and add the overlay medium containing the corresponding concentration of the test compound.

-

Incubation: Incubate the plates at the optimal temperature for the virus until plaques are visible (typically 2-5 days).

-

Staining: Fix the cells (e.g., with formalin) and then stain with crystal violet.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound) and determine the EC50 value.

Agar Diffusion Method for Antimicrobial Activity

Objective: To assess the antimicrobial activity of a this compound derivative by measuring the zone of growth inhibition.

Materials:

-

Petri dishes

-

Muller-Hinton agar (or other suitable agar)

-

Bacterial or fungal strain

-

Sterile swabs

-

Sterile filter paper discs or a cork borer

-

Test compound dissolved in a suitable solvent

-

Positive control antibiotic

Procedure:

-

Inoculation: Prepare a standardized inoculum of the microorganism and use a sterile swab to create a lawn on the surface of the agar plate.

-

Compound Application:

-

Disk Diffusion: Impregnate sterile filter paper discs with a known concentration of the test compound and place them on the agar surface.

-

Well Diffusion: Create wells in the agar using a sterile cork borer and add a known volume of the test compound solution into the wells.

-

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around the disc or well. The size of the zone is proportional to the antimicrobial activity of the compound.

Conclusion

This compound derivatives represent a rich and promising class of compounds with a wide array of biological activities. Their potential as anticancer, antiviral, and antimicrobial agents warrants continued investigation. This technical guide provides a foundational resource for researchers in the field, summarizing key data, outlining essential experimental protocols, and visualizing underlying mechanisms. Further exploration of structure-activity relationships and optimization of lead compounds will be crucial in translating the therapeutic potential of these derivatives into clinical applications.

References

- 1. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 1-(4-Phenoxybenzyl) this compound Derivatives and Their Analogues – Novel Inhibitors of Human Adenovirus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Synthesis of 5-Aminouracil from 5-Nitrouracil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-aminouracil from 5-nitrouracil, a critical transformation in the production of valuable intermediates for drug discovery and development. This compound serves as a versatile building block for a wide array of heterocyclic compounds exhibiting diverse biological activities, including anticancer, antiviral, and antibacterial properties.[1] This document details the primary synthetic pathways, offers in-depth experimental protocols, and presents a comparative analysis of the available methods.

Introduction to this compound in Drug Development

This compound is a derivative of uracil, one of the four nucleobases in RNA. Its strategic importance lies in its utility as a precursor for synthesizing more complex molecules. The amino group at the 5-position provides a reactive handle for further chemical modifications, enabling the construction of diverse molecular scaffolds. Uracil derivatives are considered privileged structures in drug discovery due to their synthetic accessibility and broad spectrum of biological activities.[1] Specifically, this compound and its derivatives have been investigated for their potential as antioxidant, antimicrobial, anticancer, anti-Alzheimer's, and antiviral agents.[1]

The synthesis of this compound is most commonly achieved through the reduction of its precursor, 5-nitrouracil. This reaction is a staple in medicinal chemistry, and a variety of reducing agents and conditions have been developed to effect this transformation. The choice of method often depends on factors such as scale, desired purity, cost, and the presence of other functional groups in the molecule.

Synthetic Pathways from 5-Nitrouracil

The conversion of 5-nitrouracil to this compound is a reduction reaction that involves the conversion of a nitro group (-NO₂) to an amino group (-NH₂). Several reliable methods have been established for this transformation, primarily categorized as:

-

Reduction with Metal Salts: Utilizing reducing agents like sodium hydrosulfite (sodium dithionite).

-

Reduction with Metals in Acidic Media: Classic methods employing metals such as tin (Sn) or zinc (Zn) in the presence of hydrochloric acid (HCl).

-

Catalytic Hydrogenation: A clean and efficient method using a metal catalyst (e.g., palladium on carbon) and a hydrogen source.

The general chemical transformation is depicted below:

References

Mutagenic Properties of 5-Aminouracil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminouracil (5-AU), a pyrimidine analog, is recognized for its mutagenic properties, stemming from its structural similarity to thymine. This technical guide provides a comprehensive overview of the current understanding of this compound's mutagenicity, focusing on its mechanism of action, the experimental evidence of its genotoxic and clastogenic effects, and the cellular responses to the DNA damage it induces. This document synthesizes available data to serve as a resource for researchers in genetics, toxicology, and drug development.

Introduction

This compound is a substituted uracil base that can be incorporated into DNA during replication, acting as an analog of thymine.[1] Its ability to interfere with the fidelity of DNA replication and induce mutations has made it a valuable tool in genetic research for studying DNA repair mechanisms and genomic stability.[2][3][4] Understanding the mutagenic profile of this compound is crucial for assessing its potential risks and for its application in experimental systems.

Mechanism of Mutagenesis

The primary mutagenic mechanism of this compound is its ability to be incorporated into DNA in place of thymine. Once incorporated, its altered chemical structure can lead to mispairing with guanine during subsequent rounds of DNA replication, resulting in A:T to G:C transition mutations.[2][4] This process disrupts the normal base-pairing rules and introduces errors into the genetic code.

The incorporation of this compound into DNA can also lead to replication stress. This occurs when the replication fork encounters the abnormal base, potentially causing the fork to stall or collapse.[5] Replication stress is a significant source of DNA damage and can trigger a cellular DNA Damage Response (DDR).[5]

Genotoxicity and Clastogenicity

Bacterial Reverse Mutation Assay (Ames Test)

A thorough literature search did not yield specific quantitative results for this compound in the Ames test, a standard assay for detecting point mutations in bacteria.[6] For context, a related compound, 5-Fluorouracil, has been shown to be negative in the Ames test, suggesting it does not induce reverse mutations in the tested Salmonella typhimurium strains.[7] However, the absence of data for this compound represents a significant knowledge gap.

Chromosomal Aberration and Micronucleus Assays

Studies in the plant model Allium cepa have demonstrated the clastogenic potential of this compound. Treatment with 5-AU has been shown to induce chromosomal aberrations and an increase in sister chromatid exchanges.[1] Furthermore, it leads to DNA fragmentation, indicative of DNA strand breaks.[5][8]

Table 1: Summary of Clastogenic Effects of this compound in Allium cepa

| Endpoint | Observation | Reference |

| Chromosomal Aberrations | Increased frequency of aberrations. | [1] |

| Sister Chromatid Exchanges | Increased yields of SCEs. | [1] |

| DNA Fragmentation | Evidence of DNA strand breaks. | [5][8] |

Note: This table summarizes qualitative and semi-quantitative findings. Specific dose-response data for the percentage of aberrant cells or micronuclei in standardized mammalian cell assays are not currently available in the reviewed literature.

Cellular Signaling Pathways in Response to this compound-Induced DNA Damage

The incorporation of this compound into DNA and subsequent replication stress are expected to activate the DNA Damage Response (DDR) network. While direct studies on the specific DDR pathways activated by this compound in mammalian cells are limited, the known responses to similar forms of DNA damage allow for the proposal of a putative signaling cascade.

The DDR is primarily orchestrated by the master kinases ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related).[9][10] ATR is typically activated by single-stranded DNA (ssDNA) regions, which can arise from stalled replication forks, a likely consequence of this compound incorporation.[11] ATM is primarily activated by double-strand breaks (DSBs), which can be a secondary consequence of replication fork collapse.[10]

Activation of ATM and ATR initiates a signaling cascade through downstream checkpoint kinases Chk2 and Chk1, respectively.[12][13] These kinases, in turn, phosphorylate a multitude of substrates to coordinate cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.[12] A key downstream effector is the tumor suppressor protein p53, which can be stabilized and activated by ATM/ATR signaling.[14][15][16][17][18] Activated p53 can induce the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis.[14]

Mandatory Visualizations

References

- 1. Sister chromatid exchanges and chromosomal aberrations in this compound-synchronized cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound and other inhibitors of DNA replication induce biphasic interphase–mitotic cells in apical root meristems of Allium cepa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The bacterial reverse mutation test | RE-Place [re-place.be]

- 7. Formulation, characterization, cytotoxicity and Salmonella/microsome mutagenicity (Ames) studies of a novel 5-fluorouracil derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound and other inhibitors of DNA replication induce biphasic interphase-mitotic cells in apical root meristems of Allium cepa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Induction of ATM/ATR pathway combined with Vγ2Vδ2 T cells enhance cytotoxicity of ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Intra-S Checkpoint Responses to DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DNA damage checkpoint execution and the rules of its disengagement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Activation of p53/p21Waf1/Cip1 pathway by 5-aza-2'-deoxycytidine inhibits cell proliferation, induces pro-apoptotic genes and mitogen-activated protein kinases in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Redirecting [linkinghub.elsevier.com]

- 16. Activation of p53 Gene Expression and Synergistic Antiproliferative Effects of 5-Fluorouracil and β-escin on MCF7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 5-fluorouracil activation of p53 involves an MDM2-ribosomal protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Cellular Response: A Technical Guide to 5-Aminouracil's Impact on the Cell Cycle

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminouracil (5-AU), a pyrimidine analog and known thymine antagonist, exerts a significant influence on cell cycle progression, primarily through the induction of DNA replication stress. This guide provides an in-depth exploration of the fundamental research surrounding this compound's effects on the cell cycle, detailing its mechanism of action, impact on key signaling pathways, and the experimental methodologies used for its characterization. While quantitative data for this compound is limited in publicly available literature, this document presents comprehensive data for the closely related and extensively studied compound, 5-Fluorouracil (5-FU), to serve as a valuable reference. Detailed experimental protocols for key assays and visualizations of the implicated signaling pathways are provided to support further research and drug development efforts in this area.

Introduction

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Consequently, the development of therapeutic agents that target the cell cycle machinery is a cornerstone of oncology research. This compound (5-AU) is a synthetic pyrimidine analog that has been utilized in research for its ability to interfere with DNA synthesis and synchronize cell populations in specific phases of the cell cycle.[1] As a thymine antagonist, 5-AU disrupts the normal replication process, leading to replication stress and the activation of cellular checkpoint mechanisms.[2][3] This ultimately results in a halt in cell cycle progression, providing a window for DNA repair or, in cases of extensive damage, the initiation of apoptosis. Understanding the precise molecular events triggered by 5-AU is crucial for harnessing its therapeutic potential.

Mechanism of Action

This compound primarily exerts its effects by being a thymine antagonist, which leads to the inhibition of DNA synthesis.[2][4] This interference with DNA replication creates a state of "replication stress," characterized by stalled or collapsed replication forks. This stress activates the DNA Damage Response (DDR), a complex signaling network that arrests the cell cycle to allow for DNA repair.[5] The primary signaling pathways activated by this type of stress are the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) pathways.

Signaling Pathways Affected by this compound

The replication stress induced by this compound triggers a cascade of signaling events that converge on the cell cycle machinery.

ATM/ATR-Chk1/Chk2 Signaling Pathway

The ATM and ATR kinases are master regulators of the DDR. In response to DNA replication stress, ATR is activated and phosphorylates the downstream checkpoint kinase 1 (Chk1). Activated Chk1 then targets several key cell cycle proteins. A primary target is the Cdc25 family of phosphatases. Chk1-mediated phosphorylation of Cdc25C leads to its sequestration in the cytoplasm by 14-3-3σ proteins, preventing it from dephosphorylating and activating the Cyclin B1-Cdc2 complex, which is essential for entry into mitosis. This results in a G2/M cell cycle arrest.[6] Similarly, ATM can be activated and phosphorylate checkpoint kinase 2 (Chk2), which also contributes to cell cycle arrest.

Caption: ATM/ATR-mediated G2/M checkpoint activation by this compound.

p53-p21 Signaling Pathway

The tumor suppressor protein p53 plays a crucial role in the cellular response to DNA damage. Following DNA damage, p53 is stabilized and activated, leading to the transcriptional upregulation of several target genes, including the cyclin-dependent kinase inhibitor p21WAF1/CIP1. p21 can inhibit the activity of various cyclin-CDK complexes, including Cyclin E/CDK2 and Cyclin B1/Cdc2, thereby contributing to both G1/S and G2/M cell cycle arrest.[7][8]

Caption: p53-p21 signaling pathway in this compound-induced cell cycle arrest.

Quantitative Data on Cell Cycle Effects

While specific quantitative data for this compound is scarce, extensive research on the closely related compound 5-Fluorouracil (5-FU) provides valuable insights into the expected effects. The following tables summarize representative IC50 values and cell cycle distribution data for 5-FU in various cancer cell lines.

Table 1: IC50 Values of 5-Fluorouracil in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| HCT116 | Colon Carcinoma | 2.2 - 11.3 | 72 - 96 | [9][10] |

| SW480 | Colorectal Adenocarcinoma | ~100 (for G1 arrest) | 24 | [11] |

| COLO320DM | Colorectal Adenocarcinoma | ~100 (for G1 arrest) | 24 | [11] |

| A431 | Epidermoid Carcinoma | 47.02 ± 0.65 | Not Specified | [8] |

| HT29 | Colorectal Adenocarcinoma | 85.37 ± 1.81 | Not Specified | [8] |

| HeLa | Cervical Cancer | 43.34 ± 2.77 | Not Specified | [8] |

| MCF-7 | Breast Cancer | 24.5 ± 0.6 | 48 | [9] |

| HepG2 | Hepatocellular Carcinoma | 7 ± 0.2 | Not Specified | [9] |

| Esophageal Squamous Carcinoma (Panel) | Esophageal Cancer | 1.00 - 39.81 | Not Specified | [12] |

Note: IC50 values can vary significantly depending on the assay method, cell line, and experimental conditions.

Table 2: Effect of 5-Fluorouracil on Cell Cycle Distribution

| Cell Line | Treatment | G0/G1 (%) | S (%) | G2/M (%) | Reference |

| SW620 | Control | 58.95 | 22.36 | 18.68 | [13] |

| 13 µg/mL 5-FU (48h) | 28.62 | 54.48 | 16.89 | [13] | |

| HCT116 | Control | Not specified | Not specified | Not specified | [9] |

| IC60 5-FU (96h) | Mild Arrest | Accumulation | Mild Arrest | [9] | |

| HeLa | Control | Not specified | Not specified | Not specified | [9] |

| IC60 5-FU (96h) | Not specified | Accumulation | Accumulation | [9] | |

| Keloid Fibroblasts | 1 mg/mL 5-FU | Not specified | Not specified | Significant Arrest | [14] |

| Human Breast Cancer (in vivo) | UFT (5-FU prodrug) | Reduced | Increased | Increased | [15] |

Note: The data presented is a compilation from various studies and serves as a representative example. Specific percentages can vary based on experimental conditions.

Experimental Protocols

Reproducible and rigorous experimental design is paramount in studying the effects of compounds like this compound on the cell cycle.

General Experimental Workflow

A typical workflow for investigating the effects of a compound on the cell cycle involves cell culture, treatment, and subsequent analysis using various techniques.

Caption: General experimental workflow for cell cycle analysis.

Cell Cycle Analysis by Flow Cytometry

Objective: To quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.

-

Treatment: After allowing cells to adhere overnight, treat them with various concentrations of this compound (and a vehicle control) for the desired time points (e.g., 24, 48, 72 hours).

-

Harvesting: Aspirate the medium and wash the cells with PBS. Detach the cells using trypsin-EDTA, then neutralize with complete medium.

-

Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate software to gate the cell population and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.[6]

Western Blotting for Cell Cycle Regulatory Proteins

Objective: To determine the effect of this compound on the expression levels of key cell cycle regulatory proteins (e.g., Cyclin B1, Cdc2, p53, p21).

Materials:

-

Treated and untreated cell pellets

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction: Lyse the cell pellets in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-